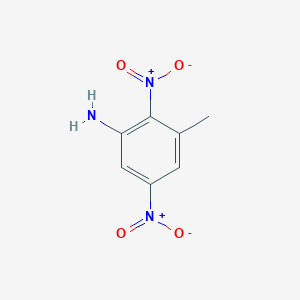

3-Methyl-2,5-dinitroaniline

Description

Overview of Nitroaromatic Compounds in Contemporary Organic Chemistry

Nitroaromatic compounds, organic molecules featuring one or more nitro groups (—NO₂) attached to an aromatic ring, represent a significant class of industrial chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that influences the reactivity of the aromatic ring. wikipedia.org This characteristic makes the C-H bonds adjacent to the nitro group acidic and generally hinders electrophilic aromatic substitution while promoting nucleophilic aromatic substitution. wikipedia.org

The synthesis of most nitroaromatic compounds is achieved through nitration, where a mixture of sulfuric and nitric acids generates nitronium ions (NO₂⁺) that are added to an aromatic substrate via electrophilic substitution. nih.gov These compounds serve as crucial starting materials for a vast array of products, including dyes, pesticides, and pharmaceuticals. nih.govontosight.ai For instance, the reduction of nitroaromatic compounds is a primary method for producing aromatic amines, which are essential intermediates in many chemical manufacturing processes. wikipedia.orgjsynthchem.com

Foundational Principles and Significance of Dinitroanilines in Chemical Research

Dinitroanilines are a specific class of nitroaromatic compounds derived from both aniline (B41778) and dinitrobenzene, with the general chemical formula C₆H₅N₃O₄. wikipedia.org They exist in six isomeric forms, distinguished by the positions of the two nitro groups on the aniline ring. wikipedia.org

Historically, dinitroanilines were utilized as explosives, particularly during World War I, due to their ready synthesis from available materials. wikipedia.org In modern chemical research and industry, they are primarily valued as intermediates in the synthesis of dyes and a wide range of herbicides. wikipedia.orgfrontiersin.org Many dinitroaniline-based herbicides, such as trifluralin (B1683247) and pendimethalin, function by inhibiting microtubule formation in plants, which disrupts cell division and controls weed growth. wikipedia.orgfrontiersin.orgnih.gov These herbicides are typically characterized by their yellow color, low water solubility, and high volatility. coresta.org

Specific Focus: 3-Methyl-2,5-dinitroaniline (Synonyms: 3-amino-2,5-dinitrotoluene, 2-methyl-3,5-dinitroaniline)

3-Methyl-2,5-dinitroaniline, also known by its synonyms 3-amino-2,5-dinitrotoluene and 2-methyl-3,5-dinitroaniline, is a specific isomer within the dinitroaniline family. iloencyclopaedia.orgambeed.com Its structure consists of a benzene (B151609) ring substituted with a methyl group, an amino group, and two nitro groups.

Interactive Data Table: Properties of 3-Methyl-2,5-dinitroaniline

| Property | Value |

| CAS Registry Number | 35572-78-2 |

| Molecular Formula | C₇H₇N₃O₄ |

| Synonyms | 3-amino-2,5-dinitrotoluene, 2-methyl-3,5-dinitroaniline |

Current Research Landscape and Emerging Directions for 3-Methyl-2,5-dinitroaniline

Current research on dinitroanilines, including compounds structurally related to 3-Methyl-2,5-dinitroaniline, is multifaceted. A significant area of investigation is their application in agriculture as herbicides. frontiersin.org Research focuses on understanding the mechanisms of weed resistance to dinitroaniline herbicides and developing new formulations. frontiersin.org

Furthermore, the biological activities of dinitroanilines extend beyond herbicidal effects. Studies have explored their potential as antiprotozoal agents, targeting the tubulin proteins of parasites like Leishmania and Trypanosoma. nih.gov This research is driven by the need for new drugs against parasitic diseases, although concerns about the potential mutagenicity of nitroaromatic compounds necessitate the exploration of analogues with different functional groups. nih.gov

In the field of quantitative structure-activity relationship (QSAR) studies, various dinitroaniline derivatives, including methylated dinitroanilines, are used to build models that predict the toxicity and other biological activities of chemical compounds based on their molecular structure. unipi.itrsc.orgkashanu.ac.ir These computational studies help in understanding how substituents on the aniline ring influence the compound's properties and activity. For example, research has modeled the acute toxicity of various methyl-dinitroaniline isomers. unipi.it

Structure

3D Structure

Properties

CAS No. |

65321-68-8 |

|---|---|

Molecular Formula |

C7H7N3O4 |

Molecular Weight |

197.15 g/mol |

IUPAC Name |

3-methyl-2,5-dinitroaniline |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(8)7(4)10(13)14/h2-3H,8H2,1H3 |

InChI Key |

QGYMOSRHASJNGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for 3-Methyl-2,5-dinitroaniline

The construction of the 3-Methyl-2,5-dinitroaniline core relies on classical aromatic chemistry, with the regioselectivity of the reactions being the paramount challenge.

The most direct approach to synthesizing substituted dinitroanilines is the electrophilic nitration of an appropriate precursor, such as 3-methylaniline (m-toluidine) or its derivatives. vedantu.comaskfilo.comzigya.com However, the powerful activating and ortho-, para-directing nature of the amino group and the weaker ortho-, para-directing methyl group present significant regiochemical challenges. Direct dinitration of m-toluidine (B57737) with strong nitrating agents like mixed acid (HNO₃/H₂SO₄) often leads to oxidation and a mixture of isomers, with nitration occurring at positions activated by both groups (positions 2, 4, and 6).

To control the reaction, the highly activating amino group is typically protected, most commonly as an acetanilide. askfilo.comacs.org The synthesis proceeds via the following general steps:

Protection: 3-Methylaniline is reacted with acetic anhydride (B1165640) to form N-acetyl-3-methylaniline. This moderates the activating effect of the amino group and provides steric hindrance, influencing the position of subsequent nitration.

Mononitration: The N-acetyl-3-methylaniline is then nitrated. The acetylamino group directs nitration to the ortho and para positions (2, 4, 6), as does the methyl group. This step typically yields a mixture of N-acetyl-3-methyl-4-nitroaniline and N-acetyl-3-methyl-6-nitroaniline.

Dinitration: Further nitration of the mononitrated intermediates is required to introduce the second nitro group. This step is more challenging due to the deactivating effect of the first nitro group.

Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final dinitroaniline product. acs.orggoogle.com

A similar, well-documented procedure for an isomeric toluidine involves the tosylation of p-toluidine, followed by dinitration and subsequent hydrolysis to yield 2,6-dinitro-4-methylaniline. acs.org This highlights the general principle of using a protecting group to control the outcome of the nitration sequence.

| Step | Precursor | Reagents | Key Transformation | Typical Conditions |

|---|---|---|---|---|

| 1 | 3-Methylaniline (m-Toluidine) | Acetic Anhydride | Amine Protection | Room temperature or gentle heating |

| 2 | N-acetyl-3-methylaniline | HNO₃ / H₂SO₄ | Mononitration | Controlled low temperature (e.g., 0-10 °C) |

| 3 | N-acetyl-3-methyl-mononitroaniline | Fuming HNO₃ / H₂SO₄ | Second Nitration | Elevated temperature |

| 4 | N-acetyl-3-methyl-dinitroaniline | Aq. H₂SO₄ or HCl | Deprotection (Hydrolysis) | Heating/Reflux |

An alternative strategy involves forming the amine group on a pre-existing dinitrated aromatic ring through molecular rearrangements of carboxylic acid derivatives. These methods construct the C-N bond by eliminating a carbon atom. The required precursor for this synthesis is 3-methyl-2,5-dinitrobenzoic acid.

The Curtius Rearrangement provides a pathway from a carboxylic acid to a primary amine. The process involves converting the carboxylic acid into an acyl azide (B81097), which then thermally rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is subsequently hydrolyzed to the target aniline (B41778).

The key steps are:

Acyl Azide Formation: 3-methyl-2,5-dinitrobenzoic acid is converted to its corresponding acyl chloride (using, for example, thionyl chloride) and then reacted with sodium azide.

Rearrangement: The resulting 3-methyl-2,5-dinitrobenzoyl azide is heated in an inert solvent. It undergoes rearrangement to form 3-methyl-2,5-dinitrophenyl isocyanate.

Hydrolysis: The isocyanate is treated with aqueous acid to yield 3-methyl-2,5-dinitroaniline and carbon dioxide.

The Hofmann Rearrangement offers a similar transformation starting from a primary amide. The precursor, 3-methyl-2,5-dinitrobenzamide, is treated with bromine or chlorine in an aqueous base. This generates an N-bromoamide intermediate that rearranges to the isocyanate, which is then hydrolyzed in situ to the final aniline product. A significant challenge with aromatic amides bearing electron-withdrawing groups is the competing hydrolysis of the amide back to the carboxylic acid. acs.org However, conducting the reaction at elevated temperatures can favor the rearrangement. acs.org

The introduction of a methyl group onto a pre-formed dinitroaniline scaffold, such as 2,5-dinitroaniline, is generally not a viable synthetic route. Electrophilic aromatic substitution reactions like Friedel-Crafts methylation require a Lewis acid catalyst (e.g., AlCl₃) and an electrophilic methylating agent (e.g., methyl chloride). This method is ineffective on aromatic rings that are strongly deactivated by multiple electron-withdrawing groups, such as two nitro groups.

Furthermore, the basic amino group present in the dinitroaniline scaffold would readily react with the Lewis acid catalyst. This acid-base reaction would form a complex, adding further deactivation to the aromatic ring and consuming the catalyst, thereby preventing any possibility of a Friedel-Crafts reaction.

Derivatization Strategies for 3-Methyl-2,5-dinitroaniline

Once synthesized, 3-Methyl-2,5-dinitroaniline can be chemically modified at two main sites: the primary amine and the aromatic ring itself.

The primary amino group is a versatile functional handle for derivatization.

Acylation: The amine can be readily acylated, for example, by reaction with acetic anhydride to form N-acetyl-2-methyl-3,5-dinitroaniline. This reaction is often used to protect the amine or modify the compound's properties.

Diazotization: A more synthetically powerful transformation is the conversion of the primary aromatic amine to a diazonium salt. Treatment of 3-methyl-2,5-dinitroaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures yields the corresponding 3-methyl-2,5-dinitrophenyldiazonium salt. Due to the electron-withdrawing nitro groups, the resulting diazonium salt is relatively stable compared to those derived from more electron-rich anilines. This intermediate is highly valuable as it can be subjected to a wide array of subsequent reactions (e.g., Sandmeyer reactions) to replace the diazonium group with various substituents, including halogens (-F, -Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and hydrogen (-H).

| Reaction Type | Reagents | Product Functional Group | Named Reaction (if applicable) |

|---|---|---|---|

| Diazotization | NaNO₂, aq. HCl/H₂SO₄ (0-5 °C) | -N₂⁺Cl⁻ (Diazonium Salt) | - |

| Sandmeyer | CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| Sandmeyer | CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| Sandmeyer | CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| Schiemann | HBF₄, then heat | -F (Fluoro) | Balz-Schiemann Reaction |

| Hydroxylation | H₂O, H₂SO₄, heat | -OH (Hydroxyl) | - |

| Reduction | H₃PO₂ | -H (Deamination) | - |

The two nitro groups on the aniline ring are powerful electron-withdrawing groups, which strongly deactivate the ring towards electrophilic aromatic substitution (e.g., further nitration, halogenation, or Friedel-Crafts reactions). Conversely, this high degree of electron deficiency makes the aromatic core susceptible to nucleophilic aromatic substitution (SNAr) .

In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, displacing a leaving group. While hydrogen is a very poor leaving group, one of the nitro groups can potentially act as the leaving group if attacked by a potent nucleophile. For instance, reactions of the related compound 1,3,5-trinitrobenzene (B165232) with nucleophiles like sodium methoxide (B1231860) are known to displace a nitro group to form 3,5-dinitroanisole. orgsyn.org Similarly, strong amine nucleophiles can also displace a nitro group in highly activated systems. Therefore, under forcing conditions with strong nucleophiles, it is conceivable that 3-methyl-2,5-dinitroaniline could undergo substitution at one of the nitro-substituted positions.

Diazotization and Coupling Reactions

The primary amino group of 3-Methyl-2,5-dinitroaniline allows it to undergo diazotization, a process that converts it into a diazonium salt. This reaction typically involves treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures. byjus.commasterorganicchemistry.com The resulting diazonium ion is a highly versatile intermediate. byjus.comslideshare.net

This diazonium salt is a weak electrophile and can react with electron-rich aromatic compounds, such as phenols or other anilines, in what are known as coupling reactions. slideshare.netresearchgate.net This reaction is a form of electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring, typically at the para position to the activating group, to form an azo compound. slideshare.netresearchgate.net These azo compounds are often highly colored and are the basis for many synthetic dyes. masterorganicchemistry.com

Table 1: Diazotization and Coupling Reaction Overview

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl, 0-5 °C | 3-Methyl-2,5-dinitrophenyldiazonium chloride |

Mechanistic Investigations of Chemical Reactions Involving 3-Methyl-2,5-dinitroaniline

Electrophilic Aromatic Substitution Mechanisms and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the 3-Methyl-2,5-dinitroaniline ring is governed by the combined electronic effects of its four substituents: the amino (-NH₂), methyl (-CH₃), and two nitro (-NO₂) groups.

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director through an inductive effect.

Nitro Groups (-NO₂): These are strong deactivating groups and meta-directors because of their strong electron-withdrawing nature through both resonance and induction. libretexts.org

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating (Resonance) | Ortho, Para (to C2, C4, C6) |

| -NO₂ | C2 | Deactivating (Resonance, Induction) | Meta (to C1, C3, C5) |

| -CH₃ | C3 | Activating (Induction) | Ortho, Para (to C2, C4) |

Intramolecular Rearrangements of Nitro Groups under Acidic Conditions

Certain substituted 2-nitroanilines have been observed to undergo rearrangement in concentrated sulfuric acid at elevated temperatures. rsc.org Studies on related compounds suggest that this reaction proceeds via the 1,3-migration of the 2-nitro group. rsc.org For 3-Methyl-2,5-dinitroaniline, this would involve the nitro group at the C2 position. The proposed mechanism involves the protonation of the aromatic ring at the position bearing the nitro group, which facilitates its migration to a different position on the ring. rsc.org The rate of this reaction in similar molecules, such as 2,3-dinitroaniline, has been shown to be nearly independent of acidity within a high concentration range (83–97% sulfuric acid). rsc.org

Reductive Transformations of Nitro Functionalities

The two nitro groups on 3-Methyl-2,5-dinitroaniline can be reduced to primary amino groups. The extent of this reduction can be controlled by the choice of reducing agent.

Selective Reduction: It is often possible to selectively reduce one nitro group in the presence of another. Reagents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide (B80085) can be used for the partial reduction of dinitroaromatic compounds. For instance, in the synthesis of 3-chloro-5-nitroaniline (B1584287) from 1-chloro-3,5-dinitrobenzene, ammonium sulfide is used to selectively reduce one of the two nitro groups. chemicalbook.com

Complete Reduction: Stronger reducing conditions will reduce both nitro groups. Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a common method for this transformation. nih.gov Another classical method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The complete reduction of 3-Methyl-2,5-dinitroaniline would yield 3-methylbenzene-1,2,5-triamine.

Table 3: Reduction of Nitro Groups in Dinitroanilines

| Reducing Agent | Condition | Product Type | Example Reaction |

|---|---|---|---|

| (NH₄)₂S or NaSH | Reflux in ethanol/water | Selective reduction of one -NO₂ group | 1-chloro-3,5-dinitrobenzene → 3-chloro-5-nitroaniline chemicalbook.com |

| H₂ / Pd-C | Catalytic | Complete reduction of both -NO₂ groups | N1-phenyl-3,5-dinitro-sulfanilamide → Diamino derivative nih.gov |

Catalytic Approaches in 3-Methyl-2,5-dinitroaniline Synthesis and Derivatizations

Catalysis plays a significant role in both the potential synthesis of 3-Methyl-2,5-dinitroaniline and its subsequent chemical transformations.

Synthesis: The synthesis of polysubstituted nitroaromatics often requires careful control of regioselectivity. While a specific catalytic synthesis for 3-Methyl-2,5-dinitroaniline is not detailed, general methodologies for regioselective nitration rely on catalysts. For example, zeolites have been investigated as shape-selective catalysts to direct the nitration of aromatic compounds, favoring the formation of specific isomers, particularly the para-substituted product. cardiff.ac.uk Such approaches could theoretically be adapted to control the dinitration of a substituted aniline or toluene (B28343) precursor.

Derivatizations: The most prominent catalytic derivatization of 3-Methyl-2,5-dinitroaniline is the catalytic hydrogenation of its nitro groups, as discussed previously. The use of catalysts like Palladium on carbon (Pd-C) provides a clean and efficient method for reducing the nitro functionalities to amino groups, yielding highly functionalized triamine derivatives that can serve as building blocks for more complex molecules. nih.gov

Spectroscopic and Advanced Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 3-Methyl-2,5-dinitroaniline, the spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons.

Predicted ¹H NMR Data:

Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are in different chemical environments due to the asymmetrical substitution pattern. They are expected to appear as two distinct signals in the downfield region (typically δ 7.5-8.5 ppm), a characteristic area for protons on a benzene (B151609) ring bearing electron-withdrawing nitro groups. Each signal would likely appear as a doublet due to coupling with the adjacent aromatic proton.

Amine Protons (-NH₂): The two protons of the primary amine group would typically produce a broad singlet in the region of δ 5.0-6.0 ppm. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and would give rise to a single, sharp singlet. This signal is expected in the upfield region, around δ 2.3-2.6 ppm.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-4/H-6 | ~7.5 - 8.5 | Doublet (d) | 1H |

| Aromatic H-6/H-4 | ~7.5 - 8.5 | Doublet (d) | 1H |

| Amine (-NH₂) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H |

| Methyl (-CH₃) | ~2.3 - 2.6 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in 3-Methyl-2,5-dinitroaniline will produce a separate signal.

Predicted ¹³C NMR Data: The molecule contains seven carbon atoms, all in unique environments, thus seven distinct signals are expected.

Carbons bonded to Nitro Groups (C-2, C-5): These carbons are significantly deshielded and will appear far downfield, typically in the δ 140-150 ppm range.

Carbon bonded to the Amine Group (C-1): This carbon is also expected to be in the downfield aromatic region, likely around δ 130-145 ppm.

Carbon bonded to the Methyl Group (C-3): This quaternary carbon will be found in the aromatic region, with a chemical shift influenced by both the methyl and adjacent nitro group.

Aromatic CH Carbons (C-4, C-6): These carbons will appear in the typical aromatic region of δ 115-130 ppm.

Methyl Carbon (-CH₃): This carbon will produce a signal in the upfield region, characteristic of alkyl groups, around δ 15-25 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C-2, C-5 (C-NO₂) | ~140 - 150 | Quaternary |

| C-1 (C-NH₂) | ~130 - 145 | Quaternary |

| C-3 (C-CH₃) | ~130 - 140 | Quaternary |

| C-4, C-6 (Ar-CH) | ~115 - 130 | Tertiary |

| -CH₃ | ~15 - 25 | Primary |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals of the two aromatic protons (H-4 and H-6) would confirm their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons. For instance, the methyl protons would show correlations to C-2, C-3, and C-4, confirming the placement of the methyl and nitro groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Methyl-2,5-dinitroaniline would exhibit characteristic absorption bands corresponding to its key functional groups.

Predicted IR Absorption Bands:

N-H Stretching: The primary amine group (-NH₂) will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

N-O Stretching (Nitro Groups): The two nitro groups (-NO₂) are the most prominent feature and will give rise to two very strong absorption bands: an asymmetric stretching band around 1520-1560 cm⁻¹ and a symmetric stretching band around 1340-1370 cm⁻¹.

C=C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

N-H Bending: The bending vibration of the amine group typically appears in the 1580-1650 cm⁻¹ range.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium-Weak |

| N-O Asymmetric Stretch | -NO₂ | 1520 - 1560 | Strong |

| N-O Symmetric Stretch | -NO₂ | 1340 - 1370 | Strong |

| C=C Aromatic Stretch | Aromatic Ring | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for 3-Methyl-2,5-dinitroaniline is C₇H₇N₃O₄, giving it a molecular weight of approximately 197.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 197.

Aromatic nitro compounds exhibit characteristic fragmentation patterns. quizlet.com Key fragmentation pathways for 3-Methyl-2,5-dinitroaniline would likely include:

Loss of a Nitro Radical (•NO₂): A common fragmentation for nitroaromatics is the loss of a nitro group, which would result in a fragment ion at m/z = 151 (M - 46). quizlet.com

Loss of Nitric Oxide (NO): The molecular ion might also lose nitric oxide, followed by the loss of other fragments.

Loss of an OH Radical: An "ortho effect" can occur where a hydrogen atom from the adjacent methyl or amino group is transferred to the nitro group, leading to the loss of a hydroxyl radical (•OH), resulting in a peak at m/z = 180 (M - 17).

| Predicted m/z | Identity | Description |

|---|---|---|

| 197 | [M]⁺ | Molecular Ion |

| 180 | [M - OH]⁺ | Loss of hydroxyl radical (ortho effect) |

| 151 | [M - NO₂]⁺ | Loss of nitro radical |

| 121 | [M - NO₂ - NO]⁺ | Subsequent loss of nitric oxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings.

The 3-Methyl-2,5-dinitroaniline molecule contains a highly conjugated system due to the benzene ring substituted with an electron-donating amino group and two strongly electron-withdrawing nitro groups. This extended chromophore is expected to absorb light strongly in the UV and possibly the visible region, which accounts for the typical yellow or orange color of dinitroaniline compounds. researchgate.netresearchgate.net

The spectrum would be characterized by intense absorption bands resulting from π → π* electronic transitions associated with the aromatic system. Less intense n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro groups and the nitrogen of the amino group, may also be observed. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity. For similar dinitroaniline compounds, λmax values are often observed in the 350-430 nm range. researchgate.net

| Transition Type | Chromophore | Predicted λmax Range (nm) |

|---|---|---|

| π → π | Dinitro-substituted benzene ring | ~350 - 430 |

| n → π | -NO₂, -NH₂ groups | Longer wavelength, lower intensity |

X-ray Crystallography for Solid-State Structural Determination

As of the current literature review, specific X-ray crystallographic data for the solid-state structure of 3-Methyl-2,5-dinitroaniline is not publicly available. While crystallographic studies have been conducted on closely related isomers and derivatives, the precise atomic coordinates and crystal packing information for 3-Methyl-2,5-dinitroaniline have not been reported in accessible crystallographic databases or peer-reviewed publications.

Furthermore, analysis of the crystal packing would reveal the nature and extent of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the compound, including its melting point, solubility, and density.

For context, studies on related dinitroaniline derivatives have revealed a variety of crystal packing motifs and intermolecular interactions. However, direct extrapolation of these findings to 3-Methyl-2,5-dinitroaniline is not feasible due to the significant influence of substituent positioning on the crystal packing.

Therefore, the elucidation of the crystal structure of 3-Methyl-2,5-dinitroaniline remains a subject for future experimental investigation.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric parameters of molecules at the atomic level. For substituted nitroanilines, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly employed to provide accurate predictions.

Electronic Structure and Molecular Orbital Analysis (e.g., Frontier Orbitals, HOMO-LUMO Gaps)

The electronic properties of nitroanilines are dominated by the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) groups. This interaction results in significant intramolecular charge transfer (ICT) characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that determine a molecule's reactivity and electronic absorption properties. In molecules like 3-Methyl-2,5-dinitroaniline, the HOMO is typically characterized by a high density on the aniline (B41778) ring and the amino group, reflecting its electron-donating nature. Conversely, the LUMO is predominantly localized on the nitro groups and the benzene (B151609) ring, indicating their electron-accepting capacity. A DFT study on the related compound 5-Methyl-2-nitroaniline showed significant p-orbital contribution from the aniline nitrogen atom to the delocalized π-bonding system of the aromatic ring in the HOMO. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity and easier electronic transitions. For substituted nitroanilines, this gap is influenced by the number and position of the nitro groups and the nature of other substituents. While no specific value is available for 3-Methyl-2,5-dinitroaniline, studies on related isomers provide a reasonable estimation.

Table 1: Representative Frontier Orbital Energies and Gaps for Related Aniline Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| p-Nitroaniline | DFT/B3LYP | -6.45 | -1.77 | 4.68 |

| 2-Methyl-4-nitroaniline | DFT | - | - | ~2.63 |

Note: Data is compiled from various computational studies on analogous compounds to illustrate typical values. Specific values for 3-Methyl-2,5-dinitroaniline are not available. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are used to determine the most stable three-dimensional structure of a molecule. For 3-Methyl-2,5-dinitroaniline, the molecule is expected to be nearly planar to maximize π-conjugation between the amino group, the benzene ring, and the nitro groups.

However, steric hindrance between adjacent substituents can cause slight deviations from planarity. Specifically, the nitro group at the 2-position, being ortho to the methyl group, may experience steric repulsion, potentially causing it to twist slightly out of the plane of the benzene ring. The amino group and the nitro group at the 5-position are less likely to be sterically hindered. In a study of 2-bromo-4,6-dinitroaniline, the dihedral angles between the nitro groups and the aniline ring were found to be minimal, at 2.04° and 1.18°. nih.gov Similarly, for 2-methyl-5-nitroaniline, the molecule is approximately planar, with small dihedral angles between the functional groups and the aromatic ring. core.ac.uk An intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group at the 2-position is a possible conformational feature that would enhance planarity and stability. acs.org

Spectroscopic Property Predictions (e.g., NMR shielding tensors, IR vibrational frequencies, UV-Vis absorption profiles)

Computational methods can accurately predict various spectroscopic properties, which are essential for compound characterization.

IR Vibrational Frequencies: Theoretical IR spectra can be calculated to identify characteristic vibrational modes. For 3-Methyl-2,5-dinitroaniline, key predicted frequencies would include N-H stretching vibrations from the amino group (typically 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the N-O bonds in the nitro groups (around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively), and C-H stretching from the aromatic ring and methyl group (around 2900-3100 cm⁻¹). Experimental FTIR data for the related N-methyl-4-nitroaniline shows an N-H stretch at 3369 cm⁻¹. researchgate.net

NMR Shielding Tensors: Theoretical calculations of NMR chemical shifts are valuable for structure elucidation. For ¹H NMR, the aromatic protons would appear in the downfield region, influenced by the electronic effects of the nitro and amino groups. The protons of the amino group would likely appear as a broad singlet, while the methyl protons would be a sharp singlet in the upfield region.

UV-Vis Absorption Profiles: The electronic absorption spectrum of 3-Methyl-2,5-dinitroaniline is expected to be dominated by a strong absorption band in the UV-visible region. This band corresponds to a π→π* transition with significant intramolecular charge transfer (ICT) character, from the electron-rich amino-phenyl moiety (HOMO) to the electron-deficient nitro groups (LUMO). Experimental data for 2,4-dinitroaniline (B165453) shows a primary absorption band at 346 nm. researchgate.net The position of this band is sensitive to solvent polarity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, particularly their interactions with each other and with solvent molecules.

Intermolecular Non-Covalent Interactions and Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the crystal packing of nitroanilines is governed by a network of non-covalent interactions. For 3-Methyl-2,5-dinitroaniline, the following interactions are expected to be significant:

Hydrogen Bonding: The amino group is a strong hydrogen bond donor, while the nitro groups are effective acceptors. The primary packing motif is likely to involve intermolecular N-H···O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net Studies on 3,5-dinitroaniline (B184610) show that molecules are linked by three distinct N-H···O hydrogen bonds into deeply puckered, interwoven nets. researchgate.net

π-π Stacking: The electron-deficient nature of the dinitro-substituted benzene ring makes it prone to π-π stacking interactions. rsc.org These interactions, where aromatic rings stack on top of each other, contribute significantly to the crystal's stability. scispace.com The insertion of nitro groups into a benzene molecule generally promotes the formation of stacking interactions. scispace.com

Other Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic and methyl C-H groups and the nitro-oxygen atoms, would also play a role in stabilizing the crystal lattice. nih.gov

The interplay of these forces determines the final crystal structure. Computational analysis of intermolecular interactions in various dinitrobenzene crystals has shown that stacking interactions often form the primary structural motif, which is then linked by weaker C-H···O bonds. scispace.com

Solvent Effects and Solvation Dynamics

The properties of 3-Methyl-2,5-dinitroaniline, particularly its electronic structure and UV-Vis absorption, are expected to be significantly influenced by the solvent environment. The large change in dipole moment between the ground state and the ICT excited state leads to pronounced solvatochromism.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a bathochromic (red) shift of the main absorption band. This phenomenon has been extensively studied for related molecules like p-nitroaniline, where the absorption maximum shifts from the gas phase to polar solvents like water. chemrxiv.orgresearchgate.net The solubility of dinitroanilines is also dependent on these interactions; for instance, 2,4-dinitroaniline shows the highest solubility in acetone, which is attributed to the formation of hydrogen bonds between the aniline N-H groups and the solvent's oxygen atoms. doi.org MD simulations can model the specific arrangement of solvent molecules around the solute, revealing the structure of the solvation shell and the dynamics of solvent reorganization following electronic excitation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com These models are essential in predictive chemistry for screening new compounds, estimating toxicity, and understanding the structural features that drive a particular effect. mdpi.comrsc.org

For the dinitroaniline class of compounds, QSAR modeling is frequently employed to predict properties like toxicity, carcinogenicity, and herbicidal activity. nih.govnih.gov For instance, various QSAR models and tools like the OECD QSAR Toolbox are used to screen for potential hazards such as mutagenicity or carcinogenicity by identifying structural alerts (SAs)—specific molecular fragments associated with a toxicological endpoint. nih.gov

A typical QSAR study on a series of dinitroaniline derivatives, which could include 3-Methyl-2,5-dinitroaniline, would involve the following steps:

Data Collection: Gathering a dataset of dinitroaniline compounds with experimentally measured activity or property values (e.g., herbicidal IC50, toxicity LD50).

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, shape indices), and hydrophobic (e.g., logP) properties.

Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), to build a mathematical equation linking the most relevant descriptors to the observed activity. mdpi.com

Validation: Rigorously testing the model's robustness and predictive power using internal (e.g., cross-validation) and external validation sets. mdpi.com

While a specific, validated QSAR model for 3-Methyl-2,5-dinitroaniline has not been identified in the literature, its properties could be predicted if it were included in a broader study of nitroaromatic compounds. mdpi.com The table below illustrates a hypothetical set of molecular descriptors that would be calculated for 3-Methyl-2,5-dinitroaniline in such a study.

Hypothetical Molecular Descriptors for QSAR/QSPR Modeling This table is for illustrative purposes to show the types of descriptors used in QSAR/QSPR studies, as specific models for 3-Methyl-2,5-dinitroaniline are not available.

| Descriptor Type | Descriptor Name | Hypothetical Role in Modeling |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a reaction. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons; important for reactivity. |

| Electronic | Dipole Moment | Influences solubility and intermolecular interactions. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties like cell permeability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting bioavailability and bioaccumulation. |

| Steric | Molecular Volume | Relates to how the molecule fits into a receptor or active site. |

Computational Investigations of Reaction Mechanisms and Energetics

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the detailed mechanisms of chemical reactions. semanticscholar.orgearthlinepublishers.com Such studies can elucidate reaction pathways, identify transient intermediates and transition states, and calculate the energetics (e.g., activation energies, reaction enthalpies) that govern the reaction rate and product distribution. mdpi.com

For a compound like 3-Methyl-2,5-dinitroaniline, computational studies could explore several types of reactions:

Reduction of Nitro Groups: A common reaction for nitroaromatics is the reduction of the nitro (-NO2) groups to amino (-NH2) groups. DFT calculations could map the potential energy surface for this multi-step process, determining the relative energy barriers for the reduction of the nitro group at the 2-position versus the 5-position and predicting the most likely reaction pathway.

Nucleophilic Aromatic Substitution (SNAr): While the amino group is activating, the two nitro groups are strongly deactivating and meta-directing, making the benzene ring highly electron-deficient. This could make the compound susceptible to nucleophilic attack, though specific studies on this are lacking. Computational models could predict the feasibility and regioselectivity of SNAr reactions. researchgate.net

Thermal Decomposition: As with many nitroaromatic compounds, thermal stability is a key property. Computational studies can model the initial steps of thermal decomposition, which often involve the homolytic cleavage of a C-NO2 or N-O bond to form radicals. earthlinepublishers.com Calculating the bond dissociation energies (BDEs) for the different bonds in 3-Methyl-2,5-dinitroaniline would provide insight into its thermal stability and initial decomposition pathways.

The table below presents a conceptual summary of energetic parameters that could be calculated for a hypothetical reaction of 3-Methyl-2,5-dinitroaniline using DFT, based on methodologies applied to similar molecules. semanticscholar.orgearthlinepublishers.com

Illustrative Energetic Parameters from a Hypothetical DFT Study This table is conceptual and illustrates the types of data generated in computational energetics studies. No specific published data exists for 3-Methyl-2,5-dinitroaniline.

| Parameter | Definition | Significance |

|---|---|---|

| ΔEa (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; a lower barrier means a faster reaction. |

| ΔHrxn (Enthalpy of Reaction) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| ΔGrxn (Gibbs Free Energy of Reaction) | The net change in free energy, accounting for enthalpy and entropy. | Determines the spontaneity of a reaction at a given temperature. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Indicates bond strength and is used to predict initial steps in thermal decomposition. |

Applications in Chemical and Material Science

Role as an Intermediate in Industrial Organic Synthesis

In the realm of industrial chemistry, dinitroaniline derivatives are fundamental precursors for creating more complex molecules. The specific arrangement of functional groups in 3-Methyl-2,5-dinitroaniline allows it to be a key starting material in multi-step syntheses.

Precursor in the Production of Dyes and Pigments

Dinitroanilines are an established class of intermediates in the synthesis of various colorants. wikipedia.org They are particularly important in the production of azo dyes and disperse dyes. The synthesis of azo dyes typically involves a two-step process: diazotization followed by coupling. jocpr.com The primary aromatic amine group (-NH₂) on the 3-Methyl-2,5-dinitroaniline ring can be converted into a diazonium salt under acidic conditions with nitrous acid. This reactive diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another aniline (B41778), to form the characteristic azo bond (-N=N-), which is a primary chromophore responsible for color.

While specific examples for the 3-methyl-2,5-dinitro isomer are not extensively detailed in publicly available literature, the general reactivity of dinitroanilines supports its potential role in this capacity. The presence of the nitro and methyl groups on the benzene (B151609) ring would modify the electronic properties of the resulting diazonium salt and, consequently, influence the final color of the dye. By selecting different coupling components, a wide spectrum of colors could theoretically be produced.

Synthesis of Energetic Materials: Chemical Composition and Performance Characteristics

The high nitrogen and oxygen content inherent in the dinitroaniline structure makes these compounds and their derivatives subjects of significant interest in the field of energetic materials. wikipedia.org Dinitroanilines are recognized as being explosive when exposed to heat or friction and were used as ersatz high explosives in Germany during World War I due to their synthesis from readily available materials. wikipedia.org

Further chemical modification of the 3-Methyl-2,5-dinitroaniline core can lead to the development of more advanced energetic materials. Potential synthetic routes could involve:

Further Nitration: Introducing additional nitro groups onto the aromatic ring or the existing amino group (forming a nitramine) would increase the oxygen balance and energy density of the molecule.

Derivatization of the Amino Group: The amino group can be converted into other energetic functionalities, such as azides or tetrazoles, significantly increasing the heat of formation and performance of the resulting compound.

Table 1: General Performance Characteristics of Nitroaromatic-Based Energetic Materials

| Characteristic | Description | Potential Influence of 3-Methyl-2,5-dinitroaniline Core |

|---|---|---|

| Detonation Velocity (VD) | The speed at which the detonation wave travels through the explosive. | Increased by higher density and positive oxygen balance. Further nitration would increase VD. |

| Detonation Pressure (P) | The pressure of the shock wave produced by the detonation. | Directly related to density and the square of the detonation velocity. |

| Heat of Explosion (Q) | The amount of energy released during the explosion process. | Enhanced by high heats of formation and a molecular structure that forms stable detonation products (e.g., N₂, CO₂). |

| Sensitivity | The ease with which an explosive can be initiated by stimuli like impact, friction, or heat. | The presence of hydrogen bonding (via the amino group) can sometimes decrease sensitivity, a desirable trait for safety. |

Reagent in Specialized Organic Transformations

Beyond its role as a simple precursor, the amino group in dinitroanilines can participate in more complex organic reactions to build specialized molecules. For instance, primary aromatic amines are known to react with dicarbonyl compounds or their equivalents to form heterocyclic structures.

A notable transformation is the synthesis of N-substituted maleimides. Research has shown that other isomers, such as 2,4-dinitroaniline (B165453), react with maleic anhydride (B1165640) to form the corresponding maleimic acid, which is subsequently cyclized via dehydration to yield N-(2,4-dinitrophenyl)maleimide. researchgate.net This dinitrophenyl maleimide (B117702) can then act as a monomer for free-radical polymerization. researchgate.net It is highly probable that 3-Methyl-2,5-dinitroaniline could undergo an analogous reaction sequence, serving as a reagent for the synthesis of a unique, functionalized maleimide monomer for polymer chemistry.

Contributions to Advanced Materials Research

The electronic nature of 3-Methyl-2,5-dinitroaniline, arising from its combination of donor and acceptor groups, makes it a candidate for research into advanced functional materials with specific electronic and optical properties.

Development of Optoelectronic Materials Based on Charge Transfer Characteristics

Molecules containing both strong electron-donating groups (-NH₂, -CH₃) and electron-withdrawing groups (-NO₂) are known as "push-pull" systems. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that is crucial for various optoelectronic applications, including nonlinear optics (NLO). The significant difference in electron density within the molecule can lead to large molecular hyperpolarizabilities, a key requirement for NLO materials used in frequency doubling or optical switching.

Research into related compounds underpins this potential. For example, organic crystals like (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine have been identified as promising NLO materials. researchgate.net Furthermore, the formation of intermolecular charge-transfer (CT) complexes is a well-documented phenomenon for nitroaromatic compounds. Studies on lanthanide 3,5-dinitrobenzoates have shown that they form CT complexes with donor molecules, leading to materials with unique magnetic and supramolecular structures. peeref.com These findings strongly suggest that 3-Methyl-2,5-dinitroaniline could serve as a building block for creating new crystalline materials with significant NLO properties or as a component in CT complexes for electronic applications.

Table 2: Optoelectronic Properties of Push-Pull Nitroaromatic Systems

| Property | Description | Relevance of 3-Methyl-2,5-dinitroaniline |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | Light-induced transfer of electron density from the donor side (-NH₂, -CH₃) to the acceptor side (-NO₂) of the molecule. | The fundamental mechanism responsible for the electronic and optical properties. |

| Second-Order Nonlinearity (β) | A measure of a molecule's ability to cause second-harmonic generation (frequency doubling of light). | Push-pull systems often exhibit high β values, making them candidates for NLO applications. |

| Charge-Transfer Complex Formation | Association of an electron donor molecule and an electron acceptor molecule. | 3-Methyl-2,5-dinitroaniline can act as the acceptor component to form new materials with tailored electronic properties. peeref.com |

Polymeric and Supramolecular Assembly Applications

The functional groups on 3-Methyl-2,5-dinitroaniline provide reactive sites for incorporation into larger molecular assemblies, such as polymers and supramolecular structures.

As discussed previously, conversion of 3-Methyl-2,5-dinitroaniline into a maleimide derivative would produce a monomer suitable for polymerization. researchgate.net The resulting polymer would feature the dinitrotoluene moiety as a pendant group, potentially imparting properties such as high thermal stability or specific optical characteristics to the polymer backbone. researchgate.net

In supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding and π-π stacking, 3-Methyl-2,5-dinitroaniline is an attractive building block.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro groups can act as hydrogen bond acceptors. This allows for the programmed self-assembly of molecules into well-defined, higher-order structures.

Charge-Transfer and π-π Stacking: The electron-poor nature of the dinitro-substituted aromatic ring facilitates stacking interactions with electron-rich aromatic systems. This principle has been used to construct supramolecular polymers and frameworks from related dinitrobenzoate compounds. peeref.com These interactions can be used to direct the assembly of complex architectures for applications in sensing, catalysis, or materials science.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Methyl-2,5-dinitroaniline |

| 2,4-dinitroaniline |

| (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine |

| N-(2,4-dinitrophenyl)maleimide |

| Maleic anhydride |

Analytical Reagent for Derivatization in Chromatography

Currently, there is a lack of established and documented use of 3-Methyl-2,5-dinitroaniline as a distinct analytical reagent for the derivatization of analytes in chromatographic applications. While other dinitroaniline compounds and their derivatives have been explored for various purposes in chemical analysis, the specific application of 3-Methyl-2,5-dinitroaniline as a derivatizing agent to enhance detection or separation in methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is not well-documented in scientific literature.

Derivatization is a common technique in chromatography used to modify an analyte to produce a new compound with properties that are more suitable for a specific analytical method. This process can improve detectability, enhance separation, and increase the volatility of analytes. Typically, a derivatizing reagent will react with a specific functional group of the target analyte.

In the broader context of dinitrophenyl compounds, reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, are widely recognized for their ability to derivatize primary and secondary amines. This reaction forms stable dinitrophenyl (DNP) derivatives that can be readily detected by UV-Vis spectrophotometry.

However, research and application data specifically detailing the use of 3-Methyl-2,5-dinitroaniline for such purposes, including reaction conditions, the scope of analytes it can derivatize, and the chromatographic behavior of the resulting derivatives, are not available. The presence of the methyl group and the specific positioning of the nitro groups on the aniline ring would influence its reactivity and the spectral properties of any potential derivatives, distinguishing it from more commonly used dinitrophenyl reagents. Without dedicated studies on its reactivity and application as a derivatizing agent, its utility in this specific context within chemical and material science remains theoretical.

Further research would be necessary to establish the viability of 3-Methyl-2,5-dinitroaniline as a useful derivatizing reagent, including investigations into its reaction kinetics, selectivity, and the stability of its derivatives, as well as the development and validation of analytical methods employing this compound.

Environmental Chemistry and Transformation Pathways

Photochemical Degradation Mechanisms

Dinitroaniline compounds are known to be susceptible to photodegradation, a process initiated by the absorption of solar radiation, which leads to their decomposition. frontiersin.orgnih.gov The rate and extent of this degradation are influenced by various environmental factors.

The photochemical transformation of dinitroaniline herbicides can proceed through several mechanisms, including hydrolysis and the cleavage of chemical bonds. For instance, studies on the phototransformation of the dinitroaniline herbicide Oryzalin have identified a number of photoproducts resulting from hydrolysis, the breaking of the sulfonic bond, and the loss of the amino and sulfonic acid groups. researchgate.net While specific photodecomposition products for 3-Methyl-2,5-dinitroaniline have not been documented, it is plausible that similar reactions, such as the transformation of the nitro groups or modifications to the aniline (B41778) structure, would occur. Research on 2,4-dinitroanisole, another related compound, has shown that photolysis can occur in plant leaves, suggesting that for plant-uptaken contaminants, this can be a relevant transformation pathway. nih.gov

Kinetic studies on various dinitroaniline herbicides have demonstrated that their photodegradation generally follows first-order kinetics. researchgate.net The rate of photolysis is significantly influenced by environmental conditions. The intensity of solar radiation is a primary factor, with decomposition being notably higher in sunlight compared to dark conditions. cambridge.org The presence of photosensitizers, such as titanium dioxide (TiO2), can also accelerate the rate of photodegradation. researchgate.net

Environmental factors that affect the exposure of the compound to sunlight, such as its incorporation depth in soil, play a crucial role in its persistence. frontiersin.orgnih.gov Deeper incorporation into the soil reduces the amount of light reaching the compound, thereby slowing down its photodecomposition. The photolysis of particulate nitrate, which can be a source of reactive nitrogen species, is influenced by humidity and the chemical composition of the particles, which could in turn affect the atmospheric transformation of nitroaromatic compounds. nih.gov

Table 1: Photodecomposition of Various Dinitroaniline Herbicides After 7 Days of Exposure to Solar Radiation

| Herbicide | Photodecomposition (%) |

|---|---|

| AC 92390 | 7.8 |

| Isopropalin | 8.2 |

| Butralin | 9.0 |

| Pendimethalin | 9.9 |

| Benefin | 17.1 |

| Trifluralin (B1683247) | 18.4 |

| Oryzalin | 26.6 |

| Fluchoralin | 30.4 |

| Nitralin | 40.6 |

| Profluralin | 47.6 |

| Dinitramine | 72.3 |

Data sourced from a study on the decomposition of eleven dinitroaniline herbicides on dry soil thin layer plates. cambridge.org

Biotransformation and Microbial Degradation

Microbial degradation is a key process in the environmental breakdown of nitroaromatic compounds. asm.orgresearchgate.net Bacteria and fungi have evolved diverse enzymatic pathways to transform and, in some cases, completely mineralize these compounds, using them as sources of carbon, nitrogen, and energy. nih.govnih.gov

Aerobic Degradation: Under aerobic conditions, the microbial degradation of dinitrotoluenes, which are structurally analogous to 3-Methyl-2,5-dinitroaniline, is often initiated by a dioxygenase enzyme. asm.orgnih.gov This enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of a catechol derivative and the release of a nitrite (B80452) group. nih.govnih.gov For example, the degradation of 2,6-dinitrotoluene (2,6-DNT) proceeds through the formation of 3-methyl-4-nitrocatechol. nih.govnih.govasm.org This intermediate then undergoes extradiol ring cleavage, a common step in the degradation of aromatic compounds, leading to the opening of the aromatic ring and subsequent metabolism. nih.govnih.govdtic.mil

Anaerobic Degradation: In anaerobic environments, the primary transformation pathway for nitroaromatic compounds involves the reduction of the nitro groups. nih.gov For 2,4-dinitrotoluene (2,4-DNT), this sequential reduction leads to the formation of aminonitrotoluenes and subsequently diaminotoluene. nih.gov For instance, 2,4-DNT can be reduced to 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, which are then further reduced to 2,4-diaminotoluene. nih.gov This reductive pathway is a common strategy employed by a variety of anaerobic and facultative anaerobic bacteria.

The characterization of metabolites is essential for elucidating the biodegradation pathways. For dinitrotoluenes, a number of key metabolites have been identified in both aerobic and anaerobic studies.

Under aerobic conditions, the degradation of 2,6-DNT by strains like Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 has been shown to produce metabolites such as 3-methyl-4-nitrocatechol, 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, and 2-hydroxy-5-nitropenta-2,4-dienoic acid. nih.govnih.gov The transient accumulation of 4-methyl-5-nitrocatechol has been observed during the aerobic degradation of 2,4-DNT by a Pseudomonas sp. asm.orgnih.gov

In anaerobic settings, the metabolites of 2,4-DNT degradation are primarily the reduced products, including 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and 2,4-diaminotoluene. nih.gov The degradation of the dinitroaniline herbicide pendimethalin by Bacillus lehensis has been found to produce 6-Aminopendimethalin and 3,4-dimethyl 2,6-dinitroaniline. researchgate.net

Table 2: Identified Biodegradation Metabolites of Dinitrotoluenes

| Parent Compound | Condition | Metabolite |

|---|---|---|

| 2,6-Dinitrotoluene | Aerobic | 3-Methyl-4-nitrocatechol |

| 2,6-Dinitrotoluene | Aerobic | 2-Hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid |

| 2,6-Dinitrotoluene | Aerobic | 2-Hydroxy-5-nitropenta-2,4-dienoic acid |

| 2,4-Dinitrotoluene | Aerobic | 4-Methyl-5-nitrocatechol |

| 2,4-Dinitrotoluene | Anaerobic | 2-Amino-4-nitrotoluene |

| 2,4-Dinitrotoluene | Anaerobic | 4-Amino-2-nitrotoluene |

| 2,4-Dinitrotoluene | Anaerobic | 2,4-Diaminotoluene |

Data compiled from studies on the microbial degradation of dinitrotoluenes. asm.orgnih.govnih.govnih.govnih.gov

A diverse range of microorganisms capable of degrading nitroaromatic compounds have been isolated from contaminated soils and water. nih.gov These microbial communities often consist of bacteria that can utilize these compounds as a sole source of carbon, nitrogen, and energy.

Several bacterial genera have been identified as key players in the degradation of dinitrotoluenes. These include Burkholderia, Hydrogenophaga, Pseudomonas, and Alcaligenes. nih.gov Specifically, Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 have been shown to grow on 2,6-DNT. nih.govnih.gov A Pseudomonas sp. has been isolated that completely degrades 2,4-DNT. asm.orgnih.gov Additionally, Pseudarthrobacter chlorophenolicus has been investigated for its potential to aerobically degrade 2,4,6-trinitrotoluene (TNT). proquest.com The degradation of the dinitroaniline herbicide pendimethalin has been demonstrated by Bacillus lehensis and a Paracoccus sp. researchgate.net The presence and activity of these microbial communities are critical for the natural attenuation of dinitroaniline compounds in the environment.

Table 3: Microorganisms Involved in the Degradation of Dinitrotoluenes and Related Compounds

| Microorganism | Compound Degraded |

|---|---|

| Burkholderia cepacia strain JS850 | 2,6-Dinitrotoluene |

| Hydrogenophaga palleronii strain JS863 | 2,6-Dinitrotoluene |

| Pseudomonas sp. | 2,4-Dinitrotoluene |

| Alcaligenes denitrificans | 2,4-Dinitrotoluene |

| Alcaligenes xylosoxidans | 2,4-Dinitrotoluene |

| Pseudarthrobacter chlorophenolicus | 2,4,6-Trinitrotoluene |

| Bacillus lehensis | Pendimethalin |

| Paracoccus sp. | Pendimethalin |

This table lists some of the microorganisms identified in the degradation of dinitrotoluenes and related nitroaromatic compounds. researchgate.netnih.govnih.govproquest.com

Chemical Transformation in Environmental Matrices

The environmental fate of 3-Methyl-2,5-dinitroaniline is governed by a series of chemical transformations that dictate its persistence, mobility, and potential impact on ecosystems. These transformations occur in various environmental compartments, with aqueous systems and soil being of primary importance. The key processes influencing its fate are hydrolytic and redox reactions in water, and sorption and mobility characteristics in soil and aquatic environments.

Hydrolytic and Redox Reactions in Aqueous Systems

Redox reactions, particularly the reduction of the nitro groups, are a significant transformation pathway for dinitroaniline herbicides in anaerobic or reducing environments. Abiotic reduction can be facilitated by naturally occurring reductants such as ferrous iron (Fe(II)) associated with minerals (e.g., goethite) or dissolved in solution, and hydroquinones in the presence of hydrogen sulfide (B99878) nih.gov. Research on dinitroaniline herbicides like trifluralin and pendimethalin has demonstrated that the reduction of nitro groups is a primary degradation step. This process is highly dependent on pH, with reaction rates generally increasing as the pH rises nih.gov. The transformation products often include the corresponding anilines, and in some cases, cyclization can lead to the formation of benzimidazoles nih.gov.

Photodegradation is another critical pathway for the transformation of nitroaromatic compounds in sunlit surface waters. Studies on compounds such as 2,4-dinitrotoluene (2,4-DNT) have shown that they can be degraded by sunlight, a process that can be accelerated by the presence of sensitizers like humic acids researchgate.net. The photolysis of DNTs can lead to the formation of various byproducts, including dinitrobenzaldehydes and dinitrobenzyl alcohols researchgate.net. Although direct photolysis data for 3-Methyl-2,5-dinitroaniline is scarce, its structural similarity to other dinitroaromatics suggests it would be susceptible to photodegradation in the aqueous phase.

Table 1: Potential Transformation Reactions of Dinitroanilines in Aqueous Systems

| Reaction Type | Reactants/Conditions | General Products | Significance for Dinitroanilines |

|---|---|---|---|

| Redox (Reduction) | Surface-bound Fe(II) (e.g., on goethite), aqueous Fe(II) (pH > 7.0), hydroquinones/H₂S | Amino-derivatives (anilines), Benzimidazoles | A primary pathway in anoxic/reducing environments. Rate is pH-dependent. nih.gov |

| Hydrolysis | Alkaline conditions (high pH) | Not specified for dinitroanilines, but potential for breakdown | Considered a possible but likely slow transformation pathway based on analogous compounds. acs.org |

| Photodegradation | Sunlight (UV radiation), sensitizers (e.g., humic acids) | Oxidized byproducts (e.g., aldehydes, alcohols, carboxylic acids) | A significant pathway in sunlit surface waters for related nitroaromatic compounds. researchgate.net |

Sorption and Mobility Characteristics in Soil and Aquatic Environments

The movement and bioavailability of 3-Methyl-2,5-dinitroaniline in the environment are largely controlled by its sorption to soil particles and sediments. Dinitroaniline herbicides as a class are characterized by low water solubility and a high affinity for soil organic matter nih.govfrontiersin.org. This strong binding is quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates that the chemical will be strongly adsorbed to soil and sediment, resulting in low mobility and a reduced potential for leaching into groundwater nih.govecetoc.org.

While the specific Koc for 3-Methyl-2,5-dinitroaniline is not documented in the provided search results, values for other dinitroaniline herbicides are typically very high. For example, trifluralin and pendimethalin exhibit Koc values of 15,800 and 17,581 L/kg, respectively, classifying them as non-mobile in soil frontiersin.org. However, it is important to note that sorption characteristics can vary among isomers. For instance, an estimated Koc for 2,4-dinitroaniline (B165453) is approximately 240 L/kg, suggesting medium mobility, while 3,5-dinitroaniline (B184610) is described as having a moderate soil adsorption coefficient and thus a moderate potential to leach nih.govnih.gov. This variability underscores the need for specific data for the compound .

Due to their strong sorption, dinitroanilines are generally considered to have low leachability nih.gov. Their persistence in the soil can be significant, with degradation being primarily a microbial process frontiersin.org. The combination of strong sorption and persistence can lead to the accumulation of these compounds in the upper soil layers. The potential for movement is often linked to soil erosion and surface runoff rather than leaching through the soil profile.

Table 2: Soil Sorption Coefficients (Koc) for Dinitroaniline Compounds

| Compound | Koc (L/kg) | Mobility Class | Reference |

|---|---|---|---|

| Trifluralin | 15,800 | Non-mobile | frontiersin.org |

| Pendimethalin | 17,581 | Non-mobile | frontiersin.org |

| 2,4-Dinitroaniline | ~240 (estimated) | Medium | nih.gov |

| 3,5-Dinitroaniline | Moderate (qualitative) | Moderate | nih.gov |

| 3-Methyl-2,5-dinitroaniline | Not Available | Expected to be low to moderate | N/A |

Compound List

Q & A

Q. What are the recommended synthetic pathways for 3-Methyl-2,5-dinitroaniline, and what analytical methods validate its purity?

Answer: Synthesis typically involves nitration of 3-methylaniline under controlled conditions. A two-step process is common:

Methylation : Introduce the methyl group via Friedel-Crafts alkylation.

Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (~0–5°C) to minimize byproducts.

Validation :

Q. How does 3-Methyl-2,5-dinitroaniline interact with common solvents, and what solubility data are critical for experimental design?

Answer: Solubility varies with polarity:

-

Polar aprotic solvents (DMF, DMSO): High solubility due to nitro group interactions.

-

Nonpolar solvents (hexane): Limited solubility.

Key Data : -

LogP (calculated via PubChem tools): ~1.8, indicating moderate hydrophobicity .

-

Solubility Table :

Solvent Solubility (mg/mL, 25°C) Methanol 12.5 Acetone 28.3 Water <0.1 Data inferred from analogs in .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 3-Methyl-2,5-dinitroaniline derivatives for energetic materials?

Answer:

- DFT Calculations : Predict nitro group orientation and stability. For example, planar nitro groups reduce steric strain, enhancing thermal stability .

- AI-Driven Synthesis : Machine learning models (e.g., neural networks) optimize reaction conditions (e.g., temperature, catalyst ratios) to maximize yield and minimize hazardous byproducts .

- Case Study : Analogous to 4-chloro-3,5-dinitroaniline (), substituent effects on detonation velocity can be modeled using Cheetah 8.0 software.

Q. What strategies resolve contradictions in stability data for nitroanilines under thermal and photolytic stress?

Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (e.g., 3-Methyl-2,5-dinitroaniline decomposes at ~220°C vs. 180°C for non-methylated analogs).

- Photolytic Stability : Use UV-Vis spectroscopy to monitor nitro group degradation. Quenching agents (e.g., ascorbic acid) mitigate radical formation .

- Contradiction Example : Discrepancies in nitro group stability may arise from crystallinity differences (e.g., amorphous vs. crystalline phases, as in ).

Q. How do substituent positions (methyl vs. nitro groups) influence the bioactivity of nitroaniline derivatives in agrochemicals?

Answer:

- Structure-Activity Relationship (SAR) : Methyl groups at the 3-position enhance lipophilicity, improving membrane permeability in pesticide formulations ().

- Enzymatic Inhibition : Nitro groups act as electron-withdrawing moieties, disrupting fungal cytochrome P450 enzymes. Comparative studies with 3,5-dinitroaniline show 20% higher efficacy in 3-methyl derivatives .

- Experimental Design : Use LC-MS/MS () to quantify metabolite formation in soil/plant models.

Methodological Guidelines

Q. What protocols ensure safe handling and waste management of 3-Methyl-2,5-dinitroaniline in laboratory settings?

Answer:

Q. How can researchers validate batch-to-batch consistency in high-purity 3-Methyl-2,5-dinitroaniline production?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.